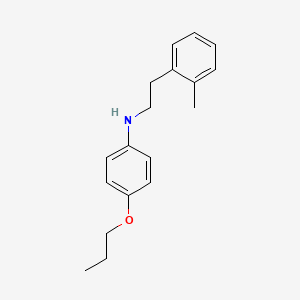

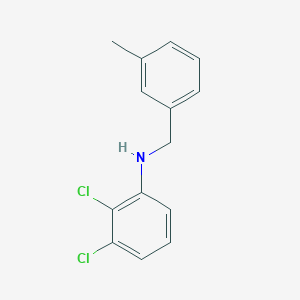

N-(2-Chlorobenzyl)-3-methylaniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2-Chlorobenzyl)-3-methylaniline” has been reported in the literature. For instance, a new compound 4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one was synthesized and its structure was determined using 1H and 13C NMR, FTIR spectroscopy, and MS . Another study reported the synthesis of the compound 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one .Applications De Recherche Scientifique

Carcinogenic Potential Evaluation

- Carcinogenic Potential in Rats : A study by Stula et al. (1975) investigated the carcinogenic potential of 4,4′-methylene-bis(2-chloroaniline), which is structurally related to N-(2-Chlorobenzyl)-3-methylaniline. The study found that these chemicals produced tumors in rats, but no known neoplasia in humans was reported.

UV-Vis Spectroelectrochemical Studies

- Homo- and Copolymerization Behaviors : Bilal, Shah, and Holze (2012, 2013) conducted comparative studies on the behavior of 2- and 3-methylaniline, closely related to this compound, in their homo- and copolymerization with 1,2-diaminobenzene. The studies revealed differences in the properties of the copolymers due to variations in the monomer units and their orientation along the polymer chains (Bilal et al., 2012); (Bilal et al., 2013).

Copper-Catalyzed Oxidative Direct Cyclization

- Oxidative Cyclization with Electron-Deficient Alkenes : Nishino et al. (2011) described a copper-catalyzed oxidative direct cyclization of N-methylanilines with electron-deficient alkenes. This process, which involves N-methylanilines structurally similar to this compound, produced tetrahydroquinolines efficiently under certain conditions (Nishino et al., 2011).

Synthesis and Characterization of Polymers

- Synthesis of Poly(N-methylaniline) : Research on the synthesis of poly(N-methylaniline) has been conducted to explore its electrical conductivity and structural characteristics. This is relevant as N-methylaniline is structurally related to this compound. Studies by Kapil et al. (2009) and others have focused on the electrical conductivity, UV–vis, and FTIR spectroscopy of the synthesized polymers (Kapil et al., 2009); (Planes et al., 2014).

DNA Adduct Formation

- Binding to DNA and Carcinogenicity : Research by Silk et al. (1989) and Segerbäck and Kadlubar (1992) on 4,4'-methylenebis(2-chloroaniline), a compound related to this compound, showed its binding to rat liver DNA, forming distinct adducts. This interaction is significant for understanding the potential carcinogenicity of similar compounds (Silk et al., 1989); (Segerbäck & Kadlubar, 1992).

Safety and Hazards

The safety data sheet for 2-Chlorobenzyl chloride, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPBTKHRIVLGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline](/img/structure/B1385358.png)

![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)

![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)

![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)

![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)

![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)

![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)